Methacryloxypropyl tris(methoxyethoxy)silane

Description

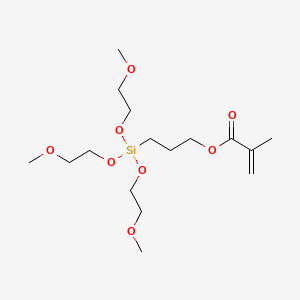

Methacryloxypropyl tris(methoxyethoxy)silane (CAS 57069-48-4) is a silane coupling agent characterized by a methacrylate functional group and three methoxyethoxy (-OCH₂CH₂OCH₃) substituents attached to a silicon atom. This structure enables dual reactivity: the methacrylate group participates in free-radical polymerization, while the alkoxysilane groups hydrolyze to form silanol (-Si-OH) bonds with inorganic substrates like glass, metals, or ceramics. The methoxyethoxy chains enhance solubility in polar solvents and moderate hydrolysis rates compared to shorter alkoxy groups .

Applications include adhesives, coatings, and composites, where it improves interfacial adhesion, mechanical strength, and environmental resistance .

Properties

IUPAC Name |

3-[tris(2-methoxyethoxy)silyl]propyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O8Si/c1-15(2)16(17)21-7-6-14-25(22-11-8-18-3,23-12-9-19-4)24-13-10-20-5/h1,6-14H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZPTAFGSRVFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC[Si](OCCOC)(OCCOC)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7069154 | |

| Record name | 3-[Tris[methoxyethoxy]silyl]propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57069-48-4 | |

| Record name | 3-[Tris(2-methoxyethoxy)silyl]propyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57069-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(tris(2-methoxyethoxy)silyl)propyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057069484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methacryloxypropyl tris(methoxyethoxy)silane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-[tris(2-methoxyethoxy)silyl]propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-[Tris[methoxyethoxy]silyl]propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[tris(2-methoxyethoxy)silyl]propyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkoxysilane Substitution Method

One common method is the nucleophilic substitution of silicon alkoxy groups with methoxyethoxy groups to form the tris(methoxyethoxy) silane structure. This involves reacting a chlorosilane or trialkoxysilane precursor with methoxyethanol under controlled conditions to replace ethoxy or chloro groups with methoxyethoxy groups.

- Reaction conditions: Typically performed under anhydrous conditions, with temperature control (room temperature to moderate heating) and inert atmosphere to prevent premature hydrolysis.

- Catalysts: Acid or base catalysts may be used to facilitate substitution.

- Purification: Removal of byproducts such as HCl or ethanol by distillation or extraction.

Methacryloxypropyl Functionalization

The methacryloxypropyl group is introduced by reacting 3-isocyanatopropyltriethoxysilane or similar organosilane intermediates with methacrylic acid or methacryloyl chloride to form the ester linkage.

- Typical reaction: Esterification or addition of methacrylic acid derivatives to the organosilane.

- Conditions: Controlled temperature (often 0–50 °C), use of anhydrous solvents like toluene or benzene, and presence of catalysts such as triethylamine to scavenge HCl.

- Monitoring: Reaction progress monitored by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Hydrolysis and Condensation Control

Since silane coupling agents are sensitive to moisture, the preparation process requires strict control to avoid premature hydrolysis of the alkoxy groups. Hydrolysis is typically delayed until application or post-synthesis treatment.

Research Findings and Data Analysis

Stability and Hydrolysis Behavior

Studies have shown that methacryloxy silanes with methoxyethoxy substituents exhibit improved hydrolytic stability compared to ethoxy analogs. For example, a time-course GC analysis demonstrated that silane remaining percentage remains high under neutral to basic conditions over several hours at room temperature, indicating controlled hydrolysis kinetics (see Table 1).

| Time (hours) | Silane Remaining (%) under Basic Conditions |

|---|---|

| 0 | 100 |

| 0.5 | 95 |

| 1 | 90 |

| 1.5 | 85 |

| 2 | 80 |

| 2.5 | 75 |

| 3 | 70 |

Table 1: Hydrolysis stability profile of methacryloxy silane under basic conditions at room temperature (GC analysis data).

Copolymerization Compatibility

Research involving copolymerization of tris(methoxyethoxy) vinyl silanes with other monomers such as N-vinylpyrrolidone indicates that the methacryloxypropyl tris(methoxyethoxy)silane can be successfully polymerized via free radical mechanisms, yielding copolymers with homogenous composition and predictable monomer reactivity ratios. This confirms the functional group's integrity post-synthesis and suitability for polymer applications.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Silane precursor | 3-Isocyanatopropyltriethoxysilane or trialkoxysilane | Starting material for substitution |

| Substituting agent | Methoxyethanol | For methoxyethoxy group introduction |

| Solvents | Anhydrous toluene, benzene | Prevent hydrolysis |

| Temperature | 0–50 °C | Controlled for esterification |

| Catalysts | Triethylamine, acid/base catalysts | Facilitate substitution and esterification |

| Reaction time | 1–3 hours | Monitored by GC or NMR |

| Hydrolysis control | Anhydrous environment, moisture exclusion | Critical for product stability |

Chemical Reactions Analysis

Types of Reactions

Methacryloxypropyl tris(methoxyethoxy)silane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols, which can further condense to form siloxane bonds.

Polymerization: The methacryloxy group can participate in free-radical polymerization, forming cross-linked polymer networks.

Condensation: The silane groups can undergo condensation reactions with other silanes or silanols, leading to the formation of siloxane linkages.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous or alcoholic solutions, often catalyzed by acids or bases.

Polymerization: Initiated by free-radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, usually at elevated temperatures.

Condensation: Catalyzed by acids or bases, often conducted at room temperature or slightly elevated temperatures.

Major Products Formed

Hydrolysis: Silanols and siloxanes.

Polymerization: Cross-linked polymer networks.

Condensation: Siloxane linkages and networks.

Scientific Research Applications

Chemical Properties and Structure

MPTMS contains a methacryloxypropyl group attached to a silicon atom with three methoxyethoxy groups. This structure allows MPTMS to effectively bond with both organic polymers and inorganic materials, enhancing the adhesion between dissimilar substrates. The hydrolysis of the methoxy groups facilitates the formation of silanol groups, which can react with hydroxylated surfaces, making MPTMS an effective adhesion promoter.

Automotive Industry

MPTMS is utilized in the automotive sector for manufacturing composite materials that require strong bonding between metal components and polymer matrices. Its application results in enhanced mechanical properties and resistance to environmental degradation, crucial for automotive parts exposed to harsh conditions .

Electronics Industry

In electronics, MPTMS improves the adhesion of photoresist layers to silicon wafers, which is vital for producing high-precision electronic components. Additionally, it serves as an adhesion promoter in adhesives and sealants used in electronic assemblies, contributing to their durability and performance .

Medical Field

MPTMS has significant applications in the medical field, particularly in dental and orthopedic implants. By enhancing the bonding between bioceramics and organic polymers, MPTMS contributes to the longevity and functionality of these implants, ensuring better integration with biological tissues .

Case Study: Bonding Strength Evaluation

A study evaluated the shear bond strength of composite resins to titanium substrates treated with MPTMS. The results indicated that silanization significantly improved bond strength compared to non-silanized samples. The shear bond strength was measured at various conditions, showing that MPTMS-treated samples exhibited superior performance even after thermocycling tests .

| Treatment Condition | Shear Bond Strength (MPa) |

|---|---|

| Non-silanized | 4.8 ± 2.1 |

| MPTMS in 2-Propanol | 20.4 ± 12.2 |

| MPTMS in Acetone | 11.3 ± 3.6 |

This study underscores the effectiveness of MPTMS as a coupling agent for improving adhesive properties in biomedical applications.

Surface Modification Applications

MPTMS is also employed for surface modification of various substrates, including metals, ceramics, and glasses. Its ability to form stable covalent bonds enhances surface properties such as hydrophobicity and chemical resistance . This modification is critical in applications requiring durable coatings or treatments that improve material performance under challenging conditions.

Mechanism of Action

The mechanism of action of methacryloxypropyl tris(methoxyethoxy)silane involves its ability to form covalent bonds with both organic and inorganic materials. The methacryloxy group can undergo polymerization, forming strong bonds with organic polymers, while the silane groups can react with inorganic surfaces, creating stable siloxane linkages. This dual reactivity allows the compound to act as an effective coupling agent, enhancing the adhesion and compatibility between different materials.

Comparison with Similar Compounds

Comparison with Similar Silane Coupling Agents

Structural and Functional Differences

The table below compares key structural and functional attributes of methacryloxypropyl tris(methoxyethoxy)silane with analogous compounds:

Key Observations:

- Hydrolysis Rate : The tris(methoxyethoxy) variant hydrolyzes slower than trimethoxy silanes (e.g., KH570) due to steric hindrance from the longer ethoxy chains but faster than triisopropoxy derivatives (e.g., KH571) .

- Solubility: Methoxyethoxy groups improve compatibility with polar solvents (e.g., ethanol, acetone), whereas trimethoxy silanes require acidic catalysis for hydrolysis .

- Adhesion Performance : KH570 forms stronger covalent bonds with glass fibers in dental composites due to rapid hydrolysis and siloxane network formation . In contrast, tris(methoxyethoxy)silane may offer better storage stability in adhesive formulations by delaying premature crosslinking .

Application-Specific Performance

Adhesives and Coatings

- KH570 : Dominates in dental primers and resin cements, where fast hydrolysis ensures strong bonding to dentin and E-glass fibers. Its trimethoxy groups react efficiently with MDP (10-methacryloyloxydecyl dihydrogen phosphate) to enhance adhesion .

- Tris(methoxyethoxy)silane : Preferred in waterborne polyurethane coatings for improved flexibility and corrosion resistance. The slower hydrolysis reduces phase separation during film formation .

Composite Materials

- KH570: Used in WO₃/PEDOT electrochromic films to covalently bond organic-inorganic interfaces, enhancing electron transport and mechanical stability .

- Tris(methoxyethoxy)silane : Modifies silica/montmorillonite composites to balance hydrophobicity and dispersion, critical for automotive coatings .

Hydrophobic Coatings

Hydrolysis and Condensation Behavior

Studies using NMR spectroscopy reveal:

- KH570 (trimethoxy) : Rapidly hydrolyzes in acidic media (pH 4–5), forming oligomeric siloxanes that condense into dense networks. This accelerates bonding but risks gelation in storage .

- Tris(methoxyethoxy)silane: Hydrolysis proceeds more gradually, favoring monomeric silanol formation. This reduces self-condensation, improving compatibility with hydrophilic substrates like cellulose .

Biological Activity

Methacryloxypropyl tris(methoxyethoxy)silane (MTEOS) is a silane compound that has garnered attention for its potential applications in various fields, particularly in biomedicine and materials science. This article explores the biological activity of MTEOS, focusing on its interactions with biological systems, its efficacy as a coupling agent, and its implications in drug delivery and tissue engineering.

MTEOS is characterized by the presence of methacrylate functional groups, which allow it to undergo polymerization and form cross-linked networks. The structure can be represented as follows:

This compound features a methacryloxy group that facilitates the formation of copolymers, enhancing its utility in biomedical applications.

Biological Activity Overview

The biological activity of MTEOS is primarily attributed to its ability to form stable bonds with various substrates, including metals and polymers. Its reactivity allows for the modification of surfaces to improve biocompatibility and adhesion properties.

1. Surface Modification and Biocompatibility

MTEOS has been studied for its effectiveness in promoting adhesion between dental composites and titanium surfaces. In a study evaluating different silanes, MTEOS demonstrated significant improvement in shear bond strength compared to non-silanized controls. The results indicated that silane treatments enhanced the bonding interface, leading to stronger composite-titanium adhesion under both dry and thermocycled conditions .

| Silane Type | Shear Bond Strength (MPa) | Standard Deviation (MPa) |

|---|---|---|

| Non-silanized | 4.8 | 2.1 |

| MTEOS | 20.4 | 12.2 |

| Other Silanes | 10.7 - 11.3 | 3.6 - 8.0 |

2. Drug Delivery Applications

MTEOS has also been explored in drug delivery systems due to its ability to form stable polymeric matrices. Research indicates that incorporating biologically active compounds into MTEOS-based hydrogels can enhance drug release profiles while maintaining biocompatibility. For instance, poly(2-hydroxyethyl methacrylate) (PHEMA) microspheres functionalized with MTEOS exhibited effective drug loading capabilities and controlled release characteristics, making them suitable for sustained drug delivery applications .

Case Study 1: Dental Adhesives

A significant study investigated the use of MTEOS in dental adhesives, focusing on its role as a coupling agent between resin composites and dental substrates. The study found that MTEOS-treated surfaces exhibited improved bonding strength, reducing the likelihood of debonding under thermal cycling conditions .

Case Study 2: Drug-Loaded Hydrogels

Another notable research examined MTEOS-modified PHEMA hydrogels loaded with metronidazole for localized drug delivery in periodontal treatments. The study reported that the hydrogels provided a sustained release of the antibiotic over extended periods, demonstrating both antibacterial activity and biocompatibility with human cells .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.